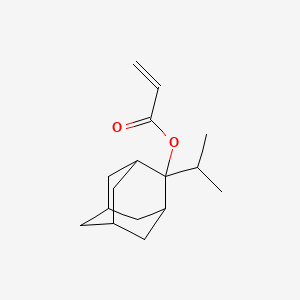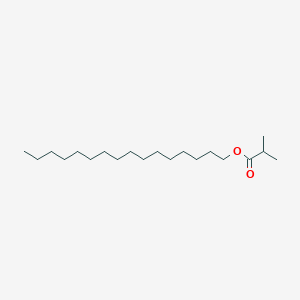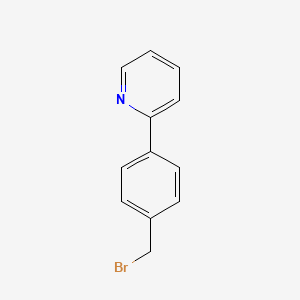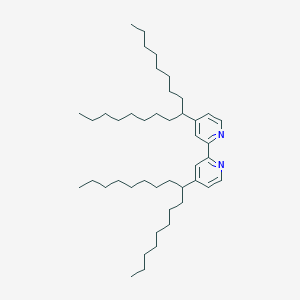
4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are a class of compounds characterized by two pyridine rings connected by a single bond. The heptadecan-9-yl substituents on the 4 and 4’ positions of the bipyridine core make this compound unique, providing it with distinct physical and chemical properties. This compound is of interest in various fields, including materials science, coordination chemistry, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptadecan-9-yl bromide, which is obtained from heptadecan-9-ol through bromination using phosphorus tribromide.
Coupling Reaction: The heptadecan-9-yl bromide is then coupled with 4,4’-dibromo-2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Purification: The crude product is purified using column chromatography to obtain the desired 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine.
Industrial Production Methods
Industrial production of 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce any functional groups present on the alkyl chains.
Substitution: The bipyridine core can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions. For example, halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated bipyridines, nitrated bipyridines.
Applications De Recherche Scientifique
4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics.
Catalysis: Metal complexes of 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine are employed as catalysts in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation.
Materials Science: The compound is used in the design and synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound and its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine depends on its application:
Coordination Chemistry: As a ligand, the compound coordinates to metal centers through the nitrogen atoms of the bipyridine core. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity.
Catalysis: In catalytic applications, the metal complexes of the compound facilitate various organic transformations by providing a reactive metal center that can activate substrates and promote bond formation or cleavage.
Biological Activity: The compound and its metal complexes may interact with biological targets, such as enzymes or DNA, through coordination or non-covalent interactions. These interactions can modulate the activity of the biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine can be compared with other bipyridine derivatives:
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound has tert-butyl groups instead of heptadecan-9-yl groups. It is commonly used as a ligand in coordination chemistry and catalysis. The bulkier tert-butyl groups can provide steric protection to the metal center, influencing the reactivity and stability of the metal complexes.
4,4’-Dimethyl-2,2’-bipyridine: This compound has methyl groups instead of heptadecan-9-yl groups. It is also used as a ligand in coordination chemistry and catalysis. The smaller methyl groups result in different steric and electronic properties compared to 4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine.
4,4’-Diphenyl-2,2’-bipyridine: This compound has phenyl groups instead of heptadecan-9-yl groups. It is used in the design of functional materials and coordination complexes. The aromatic phenyl groups can enhance π-π interactions and electronic conjugation, leading to unique properties.
Conclusion
4,4’-Di(heptadecan-9-yl)-2,2’-bipyridine is a versatile compound with applications in coordination chemistry, catalysis, materials science, and biological studies. Its unique structure, featuring heptadecan-9-yl substituents on the bipyridine core, provides distinct physical and chemical properties. The compound can undergo various chemical reactions, and its metal complexes exhibit interesting reactivity and potential biological activities. Comparing it with other bipyridine derivatives highlights its uniqueness and potential for further research and development.
Propriétés
IUPAC Name |
4-heptadecan-9-yl-2-(4-heptadecan-9-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)41-33-35-45-43(37-41)44-38-42(34-36-46-44)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-40H,5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKPGBZUHQFIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1=CC(=NC=C1)C2=NC=CC(=C2)C(CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680555 | |
| Record name | 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258262-75-8 | |
| Record name | 4,4'-Di(heptadecan-9-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



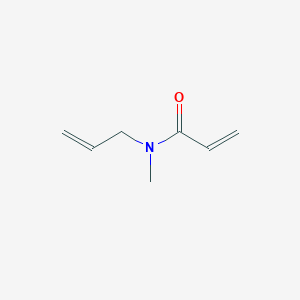

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
